molecular formula C23H26N4O2S B2434793 4-(2-methylpropanamido)-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251633-48-3

4-(2-methylpropanamido)-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B2434793
CAS No.: 1251633-48-3
M. Wt: 422.55
InChI Key: AOTJBUVOQYYKRH-UHFFFAOYSA-N
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Description

4-(2-methylpropanamido)-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a complex organic compound that belongs to the class of isothiazole derivatives This compound is characterized by its unique structure, which includes a pyridine ring, an isothiazole ring, and various substituents such as isobutyrylamino and isopropylbenzyl groups

Scientific Research Applications

4-(2-methylpropanamido)-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropanamido)-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as the use of sulfur and nitrogen-containing reagents.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with the isothiazole ring, often using palladium-catalyzed cross-coupling reactions.

    Addition of Substituents: The isobutyrylamino and isopropylbenzyl groups are added through nucleophilic substitution reactions, where appropriate reagents and catalysts are used to achieve the desired substitutions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropanamido)-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 4-(2-methylpropanamido)-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    4-isopropylbenzyl alcohol: A structural derivative with similar substituents but lacking the isothiazole and pyridine rings.

    4-hydroxybenzyl alcohol: Another related compound with a hydroxyl group instead of the isobutyrylamino group.

Uniqueness

4-(2-methylpropanamido)-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is unique due to its combination of the isothiazole and pyridine rings, along with the specific substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2-methylpropanoylamino)-N-[(4-propan-2-ylphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-14(2)17-10-8-16(9-11-17)13-25-23(29)21-20(26-22(28)15(3)4)19(27-30-21)18-7-5-6-12-24-18/h5-12,14-15H,13H2,1-4H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTJBUVOQYYKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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